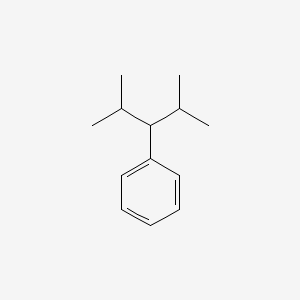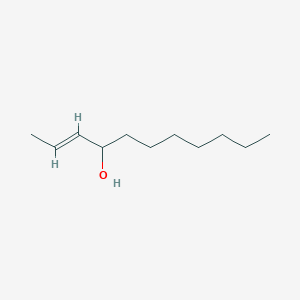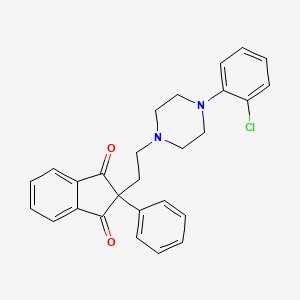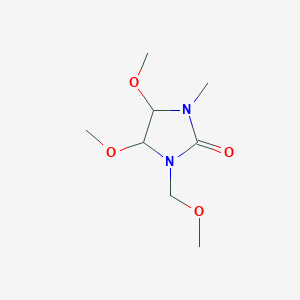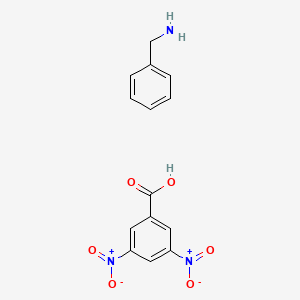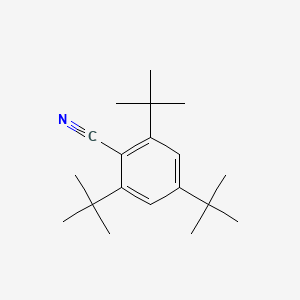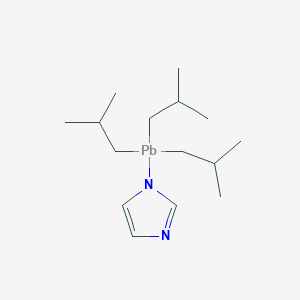
Imidazol-1-yl-tris(2-methylpropyl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazol-1-yl-tris(2-methylpropyl)plumbane is a compound that features a lead (Pb) atom bonded to three 2-methylpropyl groups and one imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl-tris(2-methylpropyl)plumbane typically involves the reaction of lead(II) acetate with 2-methylpropyl magnesium bromide in the presence of imidazole. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
Preparation of 2-methylpropyl magnesium bromide: This is achieved by reacting 2-methylpropyl bromide with magnesium in anhydrous ether.
Reaction with lead(II) acetate: The prepared Grignard reagent is then reacted with lead(II) acetate in the presence of imidazole to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazol-1-yl-tris(2-methylpropyl)plumbane can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead(0) species.
Substitution: The 2-methylpropyl groups or the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Lead(IV) compounds.
Reduction: Lead(0) species.
Substitution: Compounds with different functional groups replacing the original substituents.
Scientific Research Applications
Imidazol-1-yl-tris(2-methylpropyl)plumbane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals due to the presence of lead.
Mechanism of Action
The mechanism of action of imidazol-1-yl-tris(2-methylpropyl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with different ligands, affecting the compound’s reactivity and interactions. The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Imidazol-1-yl-tris(2-methylpropyl)stannane: A similar compound with tin (Sn) instead of lead.
Imidazol-1-yl-tris(2-methylpropyl)silane: A silicon (Si) analog of the compound.
Imidazol-1-yl-tris(2-methylpropyl)germane: A germanium (Ge) analog.
Uniqueness
Imidazol-1-yl-tris(2-methylpropyl)plumbane is unique due to the presence of lead, which imparts distinct chemical and physical properties compared to its analogs. The lead center can engage in different types of coordination chemistry and redox reactions, making this compound particularly interesting for various applications.
Properties
CAS No. |
23188-93-4 |
|---|---|
Molecular Formula |
C15H30N2Pb |
Molecular Weight |
445 g/mol |
IUPAC Name |
imidazol-1-yl-tris(2-methylpropyl)plumbane |
InChI |
InChI=1S/3C4H9.C3H3N2.Pb/c3*1-4(2)3;1-2-5-3-4-1;/h3*4H,1H2,2-3H3;1-3H;/q;;;-1;+1 |
InChI Key |
AQXDQEAJUVGQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Pb](CC(C)C)(CC(C)C)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
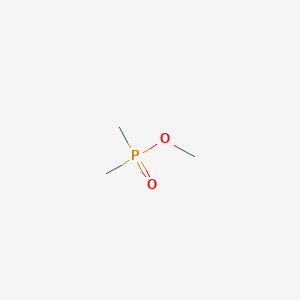
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)


